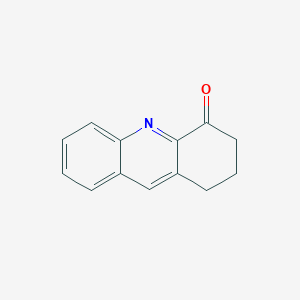

2,3-Dihydroacridin-4(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,3-Dihydroacridin-4(1H)-one is a useful research compound. Its molecular formula is C13H11NO and its molecular weight is 197.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Catalysis

Synthesis of Novel Derivatives:

2,3-Dihydroacridin-4(1H)-one serves as a precursor for synthesizing various derivatives, including 1,10-phenanthroline derivatives. These derivatives exhibit significant biological activities and have potential applications in drug development . The synthesis involves the reaction of 2,3-dihydroacridin-4(1H)-ones with 3-aminonaphthalen-2-ones, leading to products that can be further evaluated for their pharmacological properties.

Catalytic Applications:

The compound has been utilized in catalytic systems, particularly in nickel-catalyzed reactions. For instance, nickel complexes derived from this compound have shown high activities in ethylene oligomerization processes. These catalysts are characterized by their ability to selectively produce various oligomers, which are valuable in industrial applications . The performance of these catalysts can be optimized by modifying the substituents on the acridine structure.

Biological Activities

Anticancer and Antimicrobial Properties:

Research indicates that acridine derivatives, including those derived from this compound, exhibit notable anticancer and antimicrobial activities. Acridine derivatives have been shown to inhibit cancer cell proliferation and possess antimicrobial properties against various pathogens . The presence of nitrogen atoms and aromatic rings in the structure contributes to their biological efficacy.

Corrosion Inhibition:

this compound has also been studied as a corrosion inhibitor for metals. It has demonstrated high inhibition efficiency (IE) in acidic environments, effectively protecting mild steel from corrosion. The mechanism involves adsorption onto the metal surface, blocking anodic dissolution processes . This application is particularly relevant in industries where metal components are exposed to corrosive environments.

Case Studies

Case Study 1: Ethylene Oligomerization

In a study focusing on the catalytic properties of nickel complexes derived from this compound, researchers observed that varying the ligand structure significantly influenced the selectivity and activity of the catalyst. The optimal conditions were identified using a systematic approach to evaluate different co-catalysts and reaction parameters .

Case Study 2: Biological Activity Evaluation

A series of acridine derivatives were synthesized from this compound to assess their biological activities against cancer cell lines. The results indicated that specific modifications to the acridine core enhanced anticancer efficacy compared to unmodified compounds. This highlights the potential for developing new therapeutic agents based on this scaffold .

Table 1: Biological Activities of Acridine Derivatives

| Compound | Activity Type | IC50 (µM) |

|---|---|---|

| Acridine Derivative A | Anticancer | 15 |

| Acridine Derivative B | Antimicrobial | 20 |

| Acridine Derivative C | Corrosion Inhibitor | 98.3% IE at 10^-3 M |

Table 2: Catalytic Performance of Nickel Complexes

| Catalyst | Reaction Type | Activity (g mol⁻¹ Ni h⁻¹) |

|---|---|---|

| NiL1 | Ethylene Dimerization | 10.50×105 |

| NiL2 | Ethylene Trimerization | 1.907×106 |

| NiL3 | Ethylene Oligomerization | High Selectivity for Butenes |

Análisis De Reacciones Químicas

Synthetic Routes to Dihydropyridinone Derivatives

The synthesis of 2,3-dihydropyridin-4(1H)-ones often involves:

-

Aldol Condensation : Reaction of 4-aminotetrahydropyridinylidene salts (1a–1d ) with aldehydes in alkaline media yields β-aminoketones (e.g., 6a , 6b ) or δ-diketones, depending on the aldehyde’s electronic nature (aromatic vs. aliphatic) .

-

Biginelli Reaction : Microwave-assisted cyclocondensation of aldehydes, urea/thiourea, and β-keto esters provides functionalized dihydropyrimidinones, a related scaffold .

-

Retro-Nazarov Cyclization : 1-Alkoxy-1,4-dien-3-ones react with primary amines to form dihydropyridinones via a retro-Nazarov mechanism .

Example Reaction:

text4-Aminotetrahydropyridinylidene salt + Aldehyde → β-Aminoketone (e.g., **6a**) Conditions: Alkaline medium (KOH/H₂O), RT, 4–6 days [1][3]

Functionalization and Post-Synthetic Modifications

Key transformations observed in dihydropyridinones include:

-

Nucleophilic Additions :

-

Oxidation/Reduction :

Selectivity and Mechanistic Insights

-

Substituent Effects : Electron-withdrawing groups (e.g., CF₃) on aldehydes reduce reaction yields due to steric hindrance .

-

Cyclization Pathways :

Biological and Pharmacological Relevance

While dihydroacridinones are not explicitly discussed, dihydropyridinones exhibit:

-

Anticancer Activity : Compounds like 6a and 6b show cytotoxicity against human cancer cell lines .

-

Antimicrobial Properties : Select derivatives inhibit bacterial growth via membrane disruption .

Structural Characterization

Key analytical data for dihydropyridinone derivatives:

| Compound | Yield (%) | mp (°C) | Key NMR Signals (δ, ppm) | Reference |

|---|---|---|---|---|

| 6a | 57 | 168 | 26.64 (2CH₃), 161.70 (C=O) | |

| 2a | 83 | 190 | 5.42 (C-6H), 6.29 (J=16 Hz) | |

| 8 | 94 | – | 190.7 (C=O), 152.5 (ArC) |

Limitations and Research Gaps

-

No direct studies on 2,3-dihydroacridin-4(1H)-one were identified in the provided sources.

-

Predictions rely on analogous dihydropyridinone chemistry; experimental validation is required.

Propiedades

IUPAC Name |

2,3-dihydro-1H-acridin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c15-12-7-3-5-10-8-9-4-1-2-6-11(9)14-13(10)12/h1-2,4,6,8H,3,5,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPZBCNMTBAFDTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC3=CC=CC=C3N=C2C(=O)C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20482889 |

Source

|

| Record name | 2,3-Dihydroacridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49568-10-7 |

Source

|

| Record name | 2,3-Dihydroacridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.